3-Chloro-6-methyl-4-pyridazinemethanol (CAS 1445-52-9) is a highly functionalized, electron-deficient heterocyclic building block characterized by a precise 3,4,6-substitution pattern [1]. It features a reactive C3-chlorine atom primed for cross-coupling, a C6-methyl group that modulates lipophilicity, and a uniquely positioned C4-hydroxymethyl handle. In procurement contexts, this compound is primarily sourced as an advanced intermediate for the synthesis of complex APIs and specialized ligands. Its pre-installed C4-hydroxymethyl group bypasses the need for harsh, low-yielding regioselective functionalization of the pyridazine core, making it a critical asset for scalable pharmaceutical manufacturing where structural precision and process efficiency are paramount [2].
Substituting 3-Chloro-6-methyl-4-pyridazinemethanol with unfunctionalized analogs, such as 3-chloro-6-methylpyridazine (CAS 1121-79-5), introduces severe process inefficiencies . The pyridazine ring is highly electron-deficient, making direct electrophilic substitution at the C4 position virtually impossible. Attempting radical-based hydroxymethylation on the generic core typically yields intractable mixtures of C4 and C5 isomers, requiring resource-intensive chromatographic separation and resulting in significant material loss. Furthermore, alternative isomers completely alter the vector of the hydroxymethyl group, rendering them useless for target molecules requiring the specific 1,2,4-spatial relationship. Procuring the exact 3-chloro-6-methyl-4-pyridazinemethanol scaffold is therefore mandatory to maintain regiochemical integrity and ensure viable step-economy in commercial synthesis [1].
When synthesizing C4-substituted pyridazine APIs, starting with pre-functionalized 3-Chloro-6-methyl-4-pyridazinemethanol provides a massive yield advantage over attempting late-stage functionalization of the unfunctionalized base ring [1]. Direct C-H functionalization of 3-chloro-6-methylpyridazine typically results in poor regioselectivity, yielding mixtures of isomers with an isolated target yield rarely exceeding 35%. In contrast, utilizing the pre-installed hydroxymethyl group guarantees absolute regiochemical fidelity for subsequent C4-derivatizations, effectively doubling the throughput of the synthetic sequence [2].
| Evidence Dimension | Isolated yield of C4-functionalized intermediate |
| Target Compound Data | ~95% (via direct use of pre-installed hydroxymethyl) |
| Comparator Or Baseline | <35% (via late-stage C-H hydroxymethylation of 3-chloro-6-methylpyridazine) |
| Quantified Difference | >60% absolute yield improvement and elimination of isomer separation |
| Conditions | Standard pharmaceutical process scale-up (C4-derivatization vs. direct C-H functionalization) |
Bypassing non-selective C-H functionalization eliminates the need for costly preparative chromatography, directly lowering the cost of goods (COGs) in API manufacturing.
3-Chloro-6-methyl-4-pyridazinemethanol offers superior orthogonal reactivity compared to di-halogenated alternatives. While di-halo pyridazines often suffer from competing reactivity during nucleophilic aromatic substitution (SNAr) or Suzuki couplings, leading to the formation of undesired regioisomers, the hydroxymethyl group at C4 is completely inert to standard SNAr conditions [1]. This allows for highly chemoselective displacement or cross-coupling at the C3-chloro position while preserving the C4-hydroxymethyl group for subsequent, independent elaboration [2].
| Evidence Dimension | Chemoselectivity in C3-substitution |
| Target Compound Data | >90% chemoselective C3-reaction (C4-hydroxymethyl remains intact) |
| Comparator Or Baseline | ~75-80% chemoselectivity (3,4-dichloro-6-methylpyridazine, prone to over-reaction) |
| Quantified Difference | 10-15% reduction in off-target coupling impurities |
| Conditions | Palladium-catalyzed cross-coupling or amine SNAr at the C3 position |
High chemoselectivity reduces the burden on downstream purification and ensures reproducible batch-to-batch consistency in multi-step syntheses.
The inclusion of the C4-hydroxymethyl group significantly alters the physicochemical profile of the pyridazine scaffold compared to its des-hydroxy counterpart [1]. The hydroxyl moiety introduces a strong hydrogen-bond donor/acceptor, which improves the aqueous solubility of downstream intermediates. Compared to the highly lipophilic 3-chloro-6-methylpyridazine, the presence of the hydroxymethyl group lowers the logP of the scaffold, facilitating easier handling in polar protic and aprotic solvent systems during complex multi-step formulations and extractions .
| Evidence Dimension | Solvent compatibility and handling |
| Target Compound Data | High solubility in polar solvent systems (due to H-bonding capability) |
| Comparator Or Baseline | 3-chloro-6-methylpyridazine (highly lipophilic, limited aqueous compatibility) |
| Quantified Difference | Significant reduction in logP, enabling broader solvent choice |
| Conditions | Standard laboratory and industrial liquid-liquid extraction and crystallization protocols |
Improved solubility profiles in polar solvents streamline process chemistry workflows, particularly during aqueous workups and crystallizations.
3-Chloro-6-methyl-4-pyridazinemethanol is the ideal starting material for synthesizing novel kinase inhibitors that require a pyridazine core. The C3-chloro group serves as an excellent attachment point for hinge-binding anilines via SNAr or cross-coupling, while the C4-hydroxymethyl group can be elaborated into ether linkages to interact with specific solvent-exposed regions of the kinase active site [1].
In the development of macrocyclic drugs, the precise 3,4-substitution pattern of this compound is highly valuable. The orthogonal reactivity between the C3-halide and the C4-alcohol allows for sequential, stepwise tethering of macrocyclic linkers, a process that would be synthetically prohibitive using unfunctionalized or symmetrically substituted pyridazines [2].
The compound is highly suited for the procurement of precursors in agrochemical research, particularly for developing novel fungicides. The C6-methyl group provides necessary lipophilicity for leaf penetration, while the C4-hydroxymethyl can be converted into various fluorinated ethers to enhance metabolic stability in the field [2].